3,3-Dimethylindoline-5-carboxylic acid
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Overview
Description
3,3-Dimethylindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in moderate yields.
Industrial Production Methods
Industrial production methods for carboxylic acids, including this compound, often involve the hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethylindoline-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,3-Dimethylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.
Uniqueness
3,3-Dimethylindoline-5-carboxylic acid is unique due to its specific structural features, such as the 3,3-dimethyl substitution on the indoline ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-12-9-4-3-7(10(13)14)5-8(9)11/h3-5,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
JTHAVFSKYSOVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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